Nonanamide, N-(5-nitro-2-thiazolyl)-
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Overview
Description
Nonanamide, N-(5-nitro-2-thiazolyl)- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N-(5-nitro-2-thiazolyl)- typically involves the reaction of nonanoic acid with 5-nitro-2-thiazolamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Nonanamide, N-(5-nitro-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Nonanamide, N-(5-nitro-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in treating infections caused by protozoa and helminths.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Nonanamide, N-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can disrupt essential biological processes, leading to the compound’s antimicrobial and antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: A thiazole derivative with similar antimicrobial properties.
Sulfathiazole: Another thiazole compound used as an antimicrobial agent.
Ritonavir: A thiazole-containing antiretroviral drug
Uniqueness
Nonanamide, N-(5-nitro-2-thiazolyl)- is unique due to its specific structure and the presence of the nonanamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
64724-79-4 |
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Molecular Formula |
C12H19N3O3S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)nonanamide |
InChI |
InChI=1S/C12H19N3O3S/c1-2-3-4-5-6-7-8-10(16)14-12-13-9-11(19-12)15(17)18/h9H,2-8H2,1H3,(H,13,14,16) |
InChI Key |
JDQCWELBRCXQMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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